Cas no 2097969-68-9 (3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride)

3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride is a bicyclic organic compound featuring an azabicyclo[3.2.1]octane core structure with a propanoic acid side chain. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications. Its rigid bicyclic framework serves as a valuable scaffold in medicinal chemistry, particularly for designing ligands targeting central nervous system (CNS) receptors. The compound’s structural features allow for precise modifications to optimize binding affinity and selectivity. High-purity synthesis ensures reproducibility in experimental studies, while its well-defined physicochemical properties support analytical and formulation development. This compound is primarily utilized in preclinical research for exploring novel therapeutic agents.
3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride structure
2097969-68-9 structure
Product name:3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride
CAS No:2097969-68-9
MF:C10H18ClNO2
MW:219.70842218399
CID:4775013

3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-{8-azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride
    • 3-(8-azabicyclo[3.2.1]octan-3-yl)propanoic acid;hydrochloride
    • 3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride
    • Inchi: 1S/C10H17NO2.ClH/c12-10(13)4-1-7-5-8-2-3-9(6-7)11-8;/h7-9,11H,1-6H2,(H,12,13);1H
    • InChI Key: LWRWDAYKZBJOFU-UHFFFAOYSA-N
    • SMILES: Cl.OC(CCC1CC2CCC(C1)N2)=O

Computed Properties

  • Exact Mass: 219.1026065 g/mol
  • Monoisotopic Mass: 219.1026065 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 193
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.3
  • Molecular Weight: 219.71

3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
A224466-500mg
3-{8-azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride
2097969-68-9
500mg
$ 840.00 2022-06-08
TRC
A224466-1g
3-{8-azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride
2097969-68-9
1g
$ 1295.00 2022-06-08
Life Chemicals
F2167-8166-1g
3-{8-azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride
2097969-68-9 95%+
1g
$901.0 2023-09-06
Life Chemicals
F2167-8166-0.25g
3-{8-azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride
2097969-68-9 95%+
0.25g
$812.0 2023-09-06
Life Chemicals
F2167-8166-0.5g
3-{8-azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride
2097969-68-9 95%+
0.5g
$855.0 2023-09-06
Life Chemicals
F2167-8166-2.5g
3-{8-azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride
2097969-68-9 95%+
2.5g
$1963.0 2023-09-06
Life Chemicals
F2167-8166-10g
3-{8-azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride
2097969-68-9 95%+
10g
$4122.0 2023-09-06
Life Chemicals
F2167-8166-5g
3-{8-azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride
2097969-68-9 95%+
5g
$2950.0 2023-09-06
TRC
A224466-100mg
3-{8-azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride
2097969-68-9
100mg
$ 230.00 2022-06-08

Additional information on 3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride

Comprehensive Overview of 3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride (CAS No. 2097969-68-9)

The compound 3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride (CAS No. 2097969-68-9) is a chemically significant molecule with a unique bicyclic structure. This compound belongs to the class of azabicycloalkanes, which are widely studied for their potential applications in medicinal chemistry and drug development. The presence of the 8-azabicyclo[3.2.1]octane scaffold makes it a valuable intermediate for synthesizing bioactive molecules, particularly those targeting neurological and metabolic disorders.

In recent years, the demand for azabicyclic compounds has surged due to their role in the development of novel therapeutics. Researchers are particularly interested in the 3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid derivative due to its potential as a building block for G protein-coupled receptor (GPCR) modulators. GPCRs are a hot topic in drug discovery, as they are involved in numerous physiological processes and are targets for over 30% of FDA-approved drugs.

The hydrochloride salt form of this compound enhances its solubility and stability, making it more suitable for pharmaceutical formulations. This property is critical for researchers focusing on oral bioavailability and drug delivery systems, which are among the most searched topics in the pharmaceutical industry. The compound’s CAS number 2097969-68-9 is often used in patent literature and scientific databases, highlighting its importance in intellectual property and R&D.

Another area of interest is the compound’s potential application in central nervous system (CNS) drug development. The 8-azabicyclo[3.2.1]octane core is structurally similar to tropane alkaloids, which are known for their effects on neurotransmitter systems. This similarity has led to investigations into its use for neurodegenerative diseases and psychiatric disorders, topics frequently searched by clinicians and neuroscientists.

From a synthetic chemistry perspective, the compound’s propanoic acid moiety offers versatility for further functionalization. This feature aligns with the growing trend of structure-activity relationship (SAR) studies, a popular search term among medicinal chemists. The ability to modify the 3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid structure allows for the optimization of pharmacological properties, such as potency and selectivity.

In addition to its pharmaceutical applications, the compound is also relevant in academic research and chemical education. Its unique structure serves as an excellent example for teaching organic synthesis and stereochemistry, which are foundational topics in chemistry curricula. The CAS No. 2097969-68-9 is often cited in textbooks and research papers, further emphasizing its educational value.

As the scientific community continues to explore the potential of 3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride, its role in advancing precision medicine and personalized therapeutics becomes increasingly evident. These topics are highly searched in the context of modern healthcare, reflecting the compound’s relevance in cutting-edge research.

In summary, 3-{8-Azabicyclo[3.2.1]octan-3-yl}propanoic acid hydrochloride (CAS No. 2097969-68-9) is a multifaceted compound with significant implications in drug discovery, neuroscience, and chemical education. Its unique structure and properties make it a valuable asset for researchers and educators alike, addressing some of the most pressing questions in contemporary science.

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